Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Catalog No.
S762523
CAS No.
571189-16-7
M.F
C14H20N4O4
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-car...

CAS Number

571189-16-7

Product Name

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3

InChI Key

SUWKOEMQNOBJEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a highly specialized, orthogonally protected building block primarily utilized in the commercial synthesis of cyclin-dependent kinase (CDK4/6) inhibitors, most notably Palbociclib. From a procurement perspective, its value lies in its dual functionality: a reducible nitro-pyridine moiety poised for conversion to a reactive primary amine, and a Boc-protected piperazine ring that prevents unwanted side reactions. Procuring this pre-coupled intermediate allows manufacturers to bypass the volatile yields and stringent purification requirements associated with early-stage SNAr couplings of raw halogenated pyridines and free piperazines, directly streamlining late-stage active pharmaceutical ingredient (API) assembly .

Substituting this compound with its unprotected analog, 1-(6-nitropyridin-3-yl)piperazine (CAS: 775288-71-6), introduces severe regioselectivity failures during downstream synthesis. Without the Boc group, the secondary piperazine amine aggressively competes with the primary pyridine amine (formed post-reduction) during critical cross-coupling steps with pyrimidine cores, leading to complex, low-yield impurity profiles. Furthermore, attempting to substitute this intermediate by purchasing raw precursors—such as 5-bromo-2-nitropyridine and free piperazine—shifts the burden of high-temperature condensation and the clearance of double-condensation byproducts entirely onto the buyer's facility, increasing both cycle time and solvent waste .

High-Yield Catalytic Reduction to Aminopyridine Intermediate

The conversion of the nitro group in tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate to the corresponding amine is highly efficient. Standard catalytic hydrogenation (Pd/C, H2) or photoredox methods routinely achieve >95% yields of the target amine (CAS: 571188-59-5)[1]. In contrast, performing the upstream synthesis from raw precursors like 5-bromo-2-nitropyridine introduces variable coupling yields (typically capping at ~94%) and requires extensive filtration to remove double-condensation byproducts before reduction can even be attempted [1].

Evidence DimensionNitro-to-amine reduction yield and throughput
Target Compound Data>95% yield of the amine intermediate (CAS 571188-59-5)
Comparator Or BaselineIn-house synthesis from 5-bromo-2-nitropyridine (~94% upstream yield with high byproduct burden)
Quantified DifferenceConsistently >95% conversion with minimal purification required prior to coupling
ConditionsPd/C hydrogenation or continuous flow photoredox catalysis

Ensures maximum throughput and minimal material loss when generating the critical amine nucleophile for API coupling.

Boc-Directed Regioselectivity in Downstream Coupling

The Boc protecting group strictly masks the secondary piperazine nitrogen, ensuring complete regioselectivity during downstream Buchwald-Hartwig or SNAr coupling with pyrimidine cores [1]. If a buyer substitutes this with the unprotected analog 1-(6-nitropyridin-3-yl)piperazine, the secondary amine aggressively competes with the primary pyridine amine (post-reduction), drastically reducing the yield of the desired API framework and creating complex, unremovable impurity profiles [1].

Evidence DimensionCoupling regioselectivity
Target Compound Data100% selectivity for the exocyclic pyridine amine (post-reduction)
Comparator Or BaselineUnprotected 1-(6-nitropyridin-3-yl)piperazine (competitive secondary amine coupling)
Quantified DifferenceEliminates competitive secondary amine coupling byproducts entirely
ConditionsPalladium-catalyzed amination or SNAr coupling conditions

Prevents the formation of difficult-to-separate coupling mixtures, safeguarding the yield and purity of the final API.

Streamlined Late-Stage Deprotection and Salt Formation

Unlike Fmoc or Cbz alternatives, the Boc group on this intermediate enables a highly efficient, one-pot global deprotection and salt formation step at the end of the synthesis [1]. Acidic hydrolysis (e.g., using HCl) cleanly removes the Boc group to yield the final active pharmaceutical ingredient in >90% purity, avoiding the harsh basic or reductive conditions required by other protecting groups that could degrade the sensitive pyrimidine core [1].

Evidence DimensionLate-stage deprotection compatibility
Target Compound DataClean acid-catalyzed deprotection (>90% purity)
Comparator Or BaselineFmoc or Cbz protection (requires basic or reductive conditions risking core degradation)
Quantified DifferenceEnables simultaneous deprotection and API salt formation without core degradation
ConditionsAcidic hydrolysis (HCl or TFA) at late-stage synthesis

Enables a highly efficient, one-pot final deprotection and API salt formation step, significantly reducing overall manufacturing costs.

Commercial API Manufacturing of CDK4/6 Inhibitors

This compound is the exact precursor of choice for the commercial-scale synthesis of Palbociclib. Its pre-installed Boc group and reducible nitro moiety allow manufacturers to seamlessly integrate it into established reduction and regioselective coupling workflows, avoiding the yield penalties of unprotected piperazine intermediates[1].

Development of Novel Kinase Inhibitor Libraries

For medicinal chemists designing next-generation kinase inhibitors, this building block provides a reliable, orthogonally protected scaffold. The strict regioselectivity afforded by the Boc group ensures that experimental cross-coupling reactions with novel heterocyclic cores proceed cleanly at the pyridine amine, simplifying library purification [1].

Optimization of Continuous Flow Deprotection Protocols

Because the Boc group can be removed via thermolytic or acid-catalyzed continuous flow conditions, this intermediate is ideal for process chemists transitioning batch API syntheses to continuous flow manufacturing, enabling rapid, scalable late-stage deprotection and salt formation[1].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

571189-16-7

Dates

Last modified: 08-15-2023

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